1,4-Butanediol-2,2,3,3-d4

Descripción general

Descripción

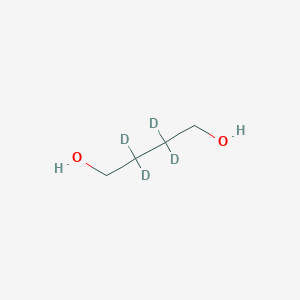

1,4-Butanediol-2,2,3,3-d4 is a deuterated form of 1,4-butanediol, where the hydrogen atoms at positions 2 and 3 are replaced with deuterium. This compound is represented by the molecular formula HOCH2(CD2)2CH2OH and has a molecular weight of 94.15 g/mol . It is a stable isotope-labeled compound used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Butanediol-2,2,3,3-d4 can be synthesized through the hydrogenation of 1,4-butynediol using deuterium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and moderate temperature conditions to ensure complete hydrogenation and incorporation of deuterium atoms .

Industrial Production Methods

The industrial production of this compound involves the use of deuterium oxide (heavy water) as a source of deuterium. The process includes the catalytic hydrogenation of 1,4-butynediol in the presence of deuterium oxide and a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Butanediol-2,2,3,3-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1,4-butanedione-2,2,3,3-d4 using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form this compound using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as 1,4-dichlorobutane-2,2,3,3-d4.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

Oxidation: 1,4-Butanedione-2,2,3,3-d4.

Reduction: this compound.

Substitution: 1,4-Dichlorobutane-2,2,3,3-d4.

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Solvent and Chemical Intermediate

1,4-Butanediol is primarily used as a solvent and as an intermediate in the production of other chemicals. It is crucial in synthesizing tetrahydrofuran (THF), gamma-butyrolactone (GBL), and polybutylene terephthalate (PBT). THF is extensively utilized in producing elastic fibers like spandex and polyurethane elastomers .

Table 1: Major Industrial Uses of 1,4-Butanediol

| Application | Description |

|---|---|

| Solvent | Used in various industrial processes including printing inks and coatings. |

| Chemical Intermediate | Precursor for THF and GBL synthesis. |

| Plastic Production | Key component in producing PBT and polyurethane products. |

| Cleaning Agent | Employed in formulations for cleaning agents and adhesives. |

1.2 Polymer Production

BDO acts as a chain extender in the production of polyurethanes and polyester polymers. Its role as a plasticizer enhances flexibility and durability in various plastic products .

Pharmaceutical Applications

2.1 Drug Development

The deuterated form of BDO is increasingly used in drug development due to its ability to serve as a tracer in metabolic studies. For instance, studies have shown that BDO can be converted into gamma-hydroxybutyric acid (GHB), which has implications for understanding addiction mechanisms .

Case Study: GHB Conversion Research

A study conducted on the metabolic pathways of 1,4-butanediol indicated that it rapidly converts to GHB upon ingestion. This conversion poses health risks associated with recreational use but also provides insights into potential therapeutic applications .

Environmental Applications

3.1 Biodegradable Plastics

Research is underway to explore the use of BDO in creating biodegradable plastics. By integrating BDO into polymer matrices, scientists aim to develop materials that reduce environmental impact while maintaining performance characteristics .

Research Applications

4.1 Metabolic Studies

The unique isotopic labeling provided by 1,4-butanediol-2,2,3,3-d4 allows researchers to trace metabolic pathways more accurately. This application is particularly beneficial in pharmacokinetic studies where understanding the absorption and distribution of compounds within biological systems is crucial .

Table 2: Research Applications of this compound

| Research Area | Application |

|---|---|

| Metabolic Tracing | Used to study metabolic pathways and kinetics of drug absorption. |

| Toxicology Studies | Helps assess the toxicological profile of BDO derivatives. |

| Environmental Impact | Evaluates biodegradability and environmental safety of BDO-based materials. |

Mecanismo De Acción

The mechanism of action of 1,4-butanediol-2,2,3,3-d4 involves its incorporation into chemical and biological systems as a deuterated analog of 1,4-butanediol. The presence of deuterium atoms affects the compound’s physical and chemical properties, such as bond strength and reaction rates. This allows researchers to study the effects of isotopic substitution on various molecular processes .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Butanediol-1,1,2,2,3,3,4,4-d8: Fully deuterated analog of 1,4-butanediol.

1,4-Butanediol-13C4: Carbon-13 labeled analog of 1,4-butanediol.

1,4-Dibromobutane-2,2,3,3-d4: Deuterated analog of 1,4-dibromobutane.

Uniqueness

1,4-Butanediol-2,2,3,3-d4 is unique due to its selective deuteration at positions 2 and 3, which allows for specific studies on the effects of deuterium substitution in chemical and biological systems. This selective labeling provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with fully deuterated or carbon-13 labeled analogs .

Actividad Biológica

1,4-Butanediol (BDO) is a versatile organic compound primarily used in industrial applications. The deuterated form, 1,4-Butanediol-2,2,3,3-d4 , is utilized in research to study metabolic pathways and biological effects due to its unique isotopic labeling. This article focuses on the biological activity of 1,4-butanediol and its implications in toxicology and pharmacology.

This compound has the molecular formula and is characterized by its viscous liquid state. It is structurally similar to 1,4-butanediol but contains deuterium atoms that replace hydrogen atoms at specific positions in the molecule. This modification allows for precise tracking in metabolic studies.

Metabolism and Toxicokinetics

1,4-Butanediol is rapidly absorbed in the body and converted into gamma-hydroxybutyric acid (GHB) through enzymatic processes involving alcohol dehydrogenase and aldehyde dehydrogenase. This conversion is significant as GHB is known for its central nervous system depressant effects.

Key Metabolic Pathways

- Conversion to GHB : The primary biological activity of 1,4-butanediol arises from its metabolism to GHB, which readily crosses the blood-brain barrier and exhibits neuropharmacological responses similar to those of alcohol.

- Enzymatic Reactions : Studies have shown that variations in enzyme levels can influence the effects of 1,4-butanediol among individuals. Co-administration with ethanol can exacerbate these effects due to competition for metabolic enzymes .

Neurotoxic Effects

The neurotoxic effects of 1,4-butanediol are primarily attributed to its metabolite GHB. Clinical studies have documented various adverse effects following ingestion:

- Acute Toxicity : Symptoms include respiratory depression, agitation, vomiting, and in severe cases, death. A case study reported fatalities associated with recreational use of 1,4-butanediol due to its rapid conversion to GHB .

- Behavioral Effects : Research indicates that 1,4-butanediol can potentiate the behavioral effects of ethanol. This interaction may lead to increased sedation and impaired motor functions .

Case Studies

Several case studies illustrate the risks associated with 1,4-butanediol:

- Recreational Use : A study identified nine episodes of toxicity linked to recreational use among bodybuilders and individuals seeking treatment for insomnia or depression. Symptoms ranged from mild agitation to severe respiratory depression .

- Fatal Intoxication : A case report detailed a fatal incident involving a known drug user who ingested 1,4-butanediol. Toxicological analysis revealed high levels of GHB in body fluids postmortem .

Propiedades

IUPAC Name |

2,2,3,3-tetradeuteriobutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CO)C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481004 | |

| Record name | 1,4-Butanediol-2,2,3,3-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38274-25-8 | |

| Record name | 1,4-Butanediol-2,2,3,3-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38274-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,4-Butanediol-2,2,3,3-d4 useful in mass spectrometry analysis?

A1: this compound is a deuterated form of 1,4-butanediol, meaning it has deuterium atoms (D) replacing some of the hydrogen atoms (H). This is useful in mass spectrometry because deuterium is heavier than hydrogen, leading to a different mass-to-charge ratio (m/z) for fragment ions. By analyzing the m/z peaks in the mass spectrum, researchers can gain insights into the structure and fragmentation patterns of the original molecule.

Q2: What challenge does the research paper address regarding the use of this compound in mass spectrometry?

A2: The paper highlights that traditional mass spectrometry methods, relying on "thermal ions," often lead to rearrangement reactions like H/D scrambling in molecules like this compound. [] This scrambling makes it difficult to determine the original positions of deuterium atoms, hindering accurate structural analysis.

Q3: How does the research paper propose to overcome the challenge of H/D scrambling in this compound analysis?

A3: The paper proposes using mass spectrometry of ions with excess kinetic energy (KE ions). [] KE ions have higher internal energy than thermal ions, making them less prone to rearrangement reactions like H/D scrambling. This allows for more accurate determination of the original deuterium positions in this compound, ultimately leading to more reliable structural information about the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.